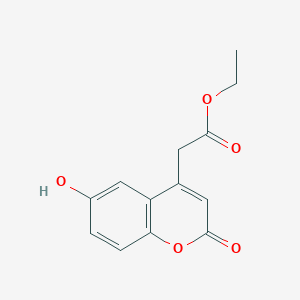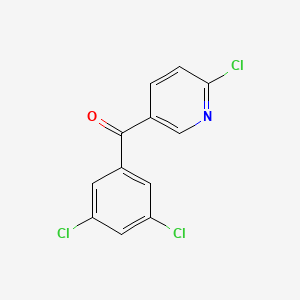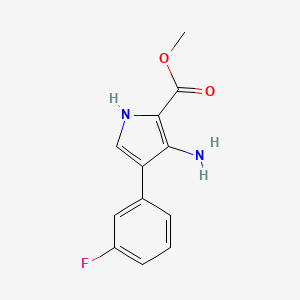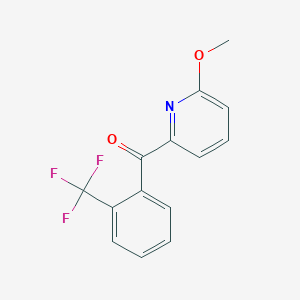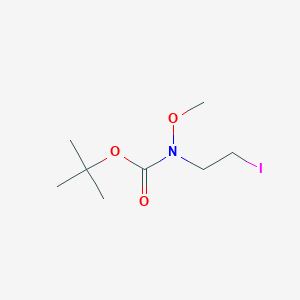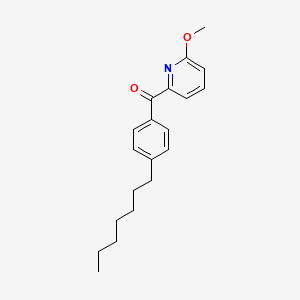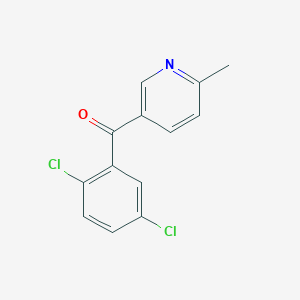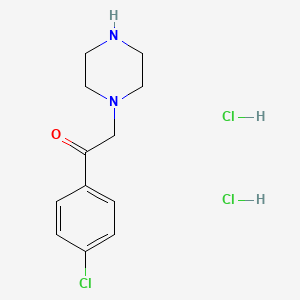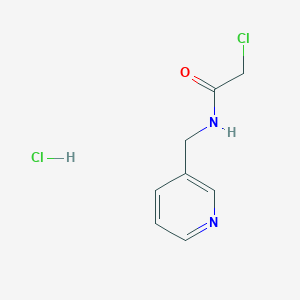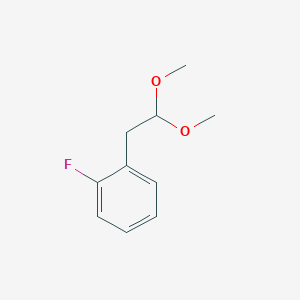
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 3 and a methylamine group at position 5. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various fields, including medicinal chemistry and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The resulting product is then subjected to work-up and distillation to obtain the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using a similar approach. The reaction is performed in large reactors with precise control over temperature and concentration to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Lithiation: The compound can be lithiated using n-butyllithium in tetrahydrofuran at low temperatures, followed by trapping with electrophiles.
Bromination: Bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature.
Major Products:
Oxides: Formed through oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Building Blocks: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds used in medicinal and agrochemistry.
Biology:
Enzyme Inhibition: It is used in the development of enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- **N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness: The presence of the trifluoromethyl group at position 3 and the methylamine group at position 5 makes (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine unique. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and agrochemical applications .
Properties
CAS No. |
1221283-05-1 |
|---|---|
Molecular Formula |
C6H8F3N3 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H8F3N3/c1-12-4(3-10)2-5(11-12)6(7,8)9/h2H,3,10H2,1H3 |
InChI Key |
BFJJRLFTZRCIRT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)
